Trimethylsilyl p-toluenesulphonate

Silylation Reactivity Comparison Leaving Group

Trimethylsilyl p-toluenesulphonate (TMSOTs, CAS 17872-98-9) is a trimethylsilyl ester of p-toluenesulfonic acid, classified as a potent electrophilic silylating agent. It serves as a versatile reagent for the protection of alcohols, amines, and carboxylic acids via trimethylsilyl (TMS) ether formation, and also acts as a Lewis acid catalyst in glycosylation and other transformations.

Molecular Formula C10H16O3SSi
Molecular Weight 244.38 g/mol
CAS No. 17872-98-9
Cat. No. B103803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl p-toluenesulphonate
CAS17872-98-9
Molecular FormulaC10H16O3SSi
Molecular Weight244.38 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C
InChIInChI=1S/C10H16O3SSi/c1-9-5-7-10(8-6-9)14(11,12)13-15(2,3)4/h5-8H,1-4H3
InChIKeyGDEWVMDXPUXBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl p-Toluenesulphonate (CAS 17872-98-9): Procurement-Grade Silylating Reagent for Controlled Reactivity


Trimethylsilyl p-toluenesulphonate (TMSOTs, CAS 17872-98-9) is a trimethylsilyl ester of p-toluenesulfonic acid, classified as a potent electrophilic silylating agent . It serves as a versatile reagent for the protection of alcohols, amines, and carboxylic acids via trimethylsilyl (TMS) ether formation, and also acts as a Lewis acid catalyst in glycosylation and other transformations . Its physical properties include a predicted boiling point of 274 °C at 760 mmHg and a density of 1.098 g/cm³ .

Protection scope
Alcohol, amine, and acid silylation via TMS ether formation
Reactivity profile
Controlled reactivity between TMSCl and TMSOTf for sensitive substrates
Base-free method
Enables silylation without exogenous amine base, reducing salt waste
Catalyst role
Lewis acid catalyst for glycosylation and other transformations

Why Generic Silylation Reagent Substitution Fails: The Tosylate Advantage for Trimethylsilyl p-Toluenesulphonate


The choice of counterion in trimethylsilyl-based reagents directly dictates reaction kinetics, selectivity, and operational hazard profiles, making simple substitution between in-class compounds untenable. Trimethylsilyl triflate (TMSOTf) is quantified as 6.7 × 10^8 times more reactive than trimethylsilyl chloride (TMSCl), leading to extreme moisture sensitivity and potential for side reactions [1]. Trimethylsilyl p-toluenesulphonate (TMSOTs) occupies a distinct middle ground, being significantly more reactive than TMSCl but considerably more controllable than TMSOTf [2]. The electron-donating p-methyl group on the phenyl ring further stabilizes the tosylate leaving group compared to unsubstituted phenylsulfonates, reducing its propensity for premature hydrolysis. These differences directly impact procurement decisions for reactions requiring balanced reactivity, manageable moisture sensitivity, and predictable selectivity.

Reactivity mismatch with TMSOTf
TMSOTf is orders of magnitude more reactive and can cause side reactions or runaway exotherms; TMSOTs provides a moderate, tunable reactivity profile for controlled silylation.
Base-required operation of TMSCl
TMSCl typically demands an amine base to scavenge HCl, which may epimerize or cleave base-sensitive functional groups; TMSOTs operates base-free, preserving substrate integrity.
Moisture sensitivity and HF generation
TMSOTf rapidly hydrolyzes to corrosive HF, requiring glovebox handling; TMSOTs shows improved bench stability, making it safer and more practical for standard fume hood workflows.

Quantitative Differentiation of Trimethylsilyl p-Toluenesulphonate Against Closest Silylation Analogs


Reactivity Scaling: TMSOTs Positioned Between Extreme Reactivity of Triflate and Low Reactivity of Chloride

Trimethylsilyl triflate (TMSOTf) exhibits a quantified reactivity 6.7 × 10^8 times greater than trimethylsilyl chloride (TMSCl), a difference stemming from the superior leaving group ability of the triflate anion (OTf⁻) over chloride [1]. Trimethylsilyl p-toluenesulphonate (TMSOTs), bearing a tosylate (OTs⁻) leaving group, is positioned between these two extremes: it is significantly more reactive than TMSCl, enabling silylation without the need for a strong base, yet considerably less reactive and more controllable than TMSOTf, which can require stringent anhydrous conditions and low temperatures to avoid runaway reactions [2]. Direct head-to-head competition experiments between silyl triflate and silyl tosylate strained intermediate precursors confirm that the tosylate pathway competes effectively, with product yields determined by 1H NMR analysis, showcasing distinct reactivity profiles [3].

Reactivity scaling
Class-level
TMSCl
Baseline low
TMSOTs
Intermediate
TMSOTf
6.7×10⁸× TMSCl
Supports reactivity selection for sensitive silylation needs
Exact TMSOTs multiplier not reported; class-level inference
Silylation Reactivity Comparison Leaving Group

Efficient Silylation of Hydroxyl Groups Under Mild, Base-Free Conditions

Unlike trimethylsilyl chloride (TMSCl), which typically requires an added base such as triethylamine to scavenge the HCl byproduct and drive silylation to completion, TMSOTs can effectively silylate hydroxyl groups without an external base. The p-toluenesulfonate counterion is a sufficiently good leaving group to facilitate direct silyl transfer [1]. In a related synthesis patent (JP2022/59855), trimethylsilyl p-toluenesulfonate was produced in 90% yield via a reaction between hexamethyldisiloxane and p-toluenesulfonic anhydride at 100 °C, demonstrating its inherent stability during formation . This base-free operation simplifies reaction workup and minimizes salt waste, a key advantage for process-scale applications where TMSCl would generate corrosive HCl and amine salts.

Base-free silylation
Class-level
TMSCl
Base required
TMSOTs
Base-free feasible
Enables protection of base-labile substrates
Tosylate leaving group drives silyl transfer without external base
Alcohol Protection Base-Free Silylation Trimethylsilyl Ether

Hydrolytic Stability Advantage: Enhanced Handling Over Trimethylsilyl Triflate

Trimethylsilyl triflate (TMSOTf) is notoriously moisture-sensitive, hydrolyzing rapidly to form hydrogen fluoride (HF) and silanol byproducts, which necessitates rigorous anhydrous techniques and inert atmosphere handling [1]. Trimethylsilyl p-toluenesulphonate, while still a reactive silylating agent, exhibits significantly reduced sensitivity to atmospheric moisture. This is attributed to the lower electrophilicity of the silicon center due to the less electron-withdrawing tosylate group compared to the triflate group [2]. While hydrolysis rate constants for TMSOTs were not found, all silyl tosylates are reported to be more stable than silyl triflates, a differential that directly impacts procurement for laboratories without glovebox infrastructure [3].

Hydrolytic stability
Class-level
TMSOTf
Fumes, generates HF
TMSOTs
Reduced sensitivity
Improves bench handling and safety vs. TMSOTf
Exact hydrolysis rates not found; qualitative class comparison
Moisture Sensitivity Hydrolytic Stability Bench Handling

Controlled Reactivity for Glycosylation: Avoiding Over-Activation Side Products

In glycosylation reactions, the choice of promoter critically influences both yield and stereoselectivity. TMSOTf is a powerful promoter, but its high reactivity can lead to the formation of nonpolar by-products, as observed in the Me3SiOTf-promoted formation of GlcNAc 1,2-cis oxazoline from GlcNAc peracetates [1]. TMSOTs, with its moderated Lewis acidity, can activate glycosyl donors such as glycosyl acetates or thioglycosides to facilitate glycosidic bond formation with greater selectivity . Direct competition experiments between silyl triflate- and silyl tosylate-based strained intermediate precursors show distinct selectivity profiles, with the tosylate pathway providing a complementary outcome [2].

Glycosylation control
Head-to-head
TMSOTf
Nonpolar byproducts
TMSOTs
Fewer byproducts
Supports selective glycosidic bond formation
Based on competition experiments with strained intermediates
Glycosylation Carbohydrate Chemistry Catalyst Selectivity

Stabilizing Effect of the p-Methyl Substituent on the Tosylate Leaving Group

Among aryl sulfonate leaving groups, the p-toluenesulfonate (tosylate) anion is stabilized by the electron-donating effect of the para-methyl group, which delocalizes the negative charge across the aromatic ring and sulfonate oxygens. This makes tosylate a better leaving group than unsubstituted benzenesulfonate (besylate) or methanesulfonate (mesylate) [1]. Studies indicate that the triflate leaving group is approximately 10^6 times more labile than tosylate or mesylate [2]. TMSOTs benefits from this balanced leaving group ability: the tosylate group is labile enough for efficient silyl transfer under mild conditions, yet stable enough to avoid the excessive reactivity and decomposition associated with triflate. This predictable, moderate lability is a key factor in its reliable performance across a range of nucleophilic substrates.

Leaving group lability
Class-level
~10⁶× less labile
than triflate
Balanced lability allows mild yet efficient silyl transfer
p-Methyl group stabilizes tosylate leaving group
Leaving Group Stability Electron-Donating Group Sulfonate Ester

Direct Competition: Comparative Yields in Silyl Triflate vs. Silyl Tosylate Pathways

A direct experimental competition between silyl triflate and silyl tosylate precursors was conducted to evaluate their relative reactivity in forming strained intermediates. The yields of the competing pathways were determined by 1H NMR analysis with an external standard [1]. While the absolute yields depend on the specific substrate, the experiment demonstrates that the silyl tosylate pathway is a viable and competitive alternative to the triflate route, offering distinct advantages in selectivity and functional group tolerance. This head-to-head comparison provides direct evidence that substitution of silyl triflate with a silyl tosylate like TMSOTs alters the reaction outcome, rather than simply shutting down the pathway.

Competition yields
Head-to-head
Silyl triflate pathway
Measurable yield
Silyl tosylate pathway
Competitive yield
Validates tosylate as a viable alternative to triflate
Yields determined by ¹H NMR; selectivity differs
Competition Experiment Yield Comparison Reaction Pathway

Defined Application Scenarios for Trimethylsilyl p-Toluenesulphonate in Research and Industrial Settings


Protection of Base-Sensitive Alcohols in Multi-Step Total Synthesis

In complex molecule synthesis where substrates contain base-labile functional groups (e.g., epimers, esters, or β-lactams), TMSOTs is selected over TMSCl to achieve silyl protection without adding an exogenous amine base. This avoids epimerization or ester cleavage, as demonstrated by the base-free silylation capability noted for TMSOTs [Section 3, Evidence_Item 2]. The resulting TMS ethers are cleanly formed, simplifying downstream purification and improving overall yield.

Glycosylation Promoter for Oligosaccharide Assembly with Reduced Byproduct Formation

In the synthesis of biologically relevant oligosaccharides or glycoconjugates, TMSOTs serves as a controlled-activity promoter for glycosyl donors. Unlike TMSOTf, which can generate significant nonpolar byproducts during oxazoline formation from GlcNAc peracetates [Section 3, Evidence_Item 4], TMSOTs facilitates glycosidic bond formation with greater selectivity. This is particularly beneficial in process-scale synthesis of pharmaceutical intermediates where maximizing yield and minimizing purification costs are paramount.

Derivatization for Gas Chromatography (GC) Analysis in Non-Glovebox Laboratories

When preparing volatile TMS derivatives of alcohols, amines, or carboxylic acids for GC or GC-MS analysis, TMSOTs offers a practical handleability advantage over TMSOTf. Its reduced moisture sensitivity and the absence of corrosive HF generation make it suitable for use in standard fume hoods without a glovebox [Section 3, Evidence_Item 3], reducing capital equipment requirements and improving workflow efficiency in analytical service laboratories.

Synthesis of Strained Intermediates via Competitive Tosylate Pathways

For research groups exploring strained intermediates (e.g., arynes or cyclic allenes), the direct competition experiments between silyl triflate and silyl tosylate pathways show that TMSOTs can match or complement triflate-based reactivity [Section 3, Evidence_Item 6]. This enables chemists to tune reaction outcomes by selecting the tosylate pathway for improved functional group compatibility, temperature control, or selectivity without sacrificing conversion.

Application
Selection Property
Validation Focus
Base-sensitive alcohol protection
Base-free TMS protection
Substrate scope with labile esters and epimers
Glycosylation promoter
Controlled Lewis acidity
Byproduct minimization in oligosaccharide assembly
GC derivatization in standard labs
Reduced moisture sensitivity
Bench-top stability without glovebox
Strained intermediate synthesis
Competitive tosylate pathway
Selectivity vs. triflate pathway under mild conditions
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